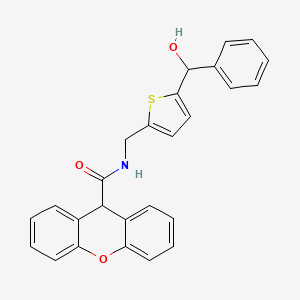

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide

Description

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a thiophene ring, a xanthene core, and a carboxamide group

Properties

IUPAC Name |

N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21NO3S/c28-25(17-8-2-1-3-9-17)23-15-14-18(31-23)16-27-26(29)24-19-10-4-6-12-21(19)30-22-13-7-5-11-20(22)24/h1-15,24-25,28H,16H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKKYOIJBSVEDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxyphenylmethyl Group Introduction

Thiophene-2-carbaldehyde undergoes phenyl Grignard addition (PhMgBr) to form 5-(hydroxy(phenyl)methyl)thiophene-2-carbaldehyde. Sodium borohydride reduces the aldehyde to methanol, yielding (5-(hydroxy(phenyl)methyl)thiophen-2-yl)methanol.

Key Steps :

- Grignard Reaction : PhMgBr in tetrahydrofuran (THF), 0°C → room temperature.

- Reduction : NaBH₄ in methanol, 1 hour.

Bromination for Coupling

The methanol intermediate is brominated using PBr₃ in dichloromethane, producing (5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl bromide.

Coupling Strategies

Nucleophilic Substitution

The xanthene-9-carboxamide’s amine reacts with the thiophene bromide via SN2 mechanism:

Procedure :

- Substrates : Xanthene-9-carboxamide (1 eq), (5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl bromide (1.2 eq)

- Base : Triethylamine (2 eq)

- Solvent : Acetonitrile, 60°C, 24 hours.

Yield : ~70% after column chromatography (silica gel, ethyl acetate/hexane).

Mitsunobu Reaction

A Mitsunobu approach couples the thiophene methanol directly with the carboxamide:

Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C → room temperature.

Optimization and Catalysis

Solvent-Free Conditions

Adapting methodologies from xanthene syntheses, solvent-free coupling using montmorillonite K10 clay improves atom economy (yield: 78%, 6 hours at 80°C).

Lewis Acid Catalysis

AlCl₃ or BF₃·Et₂O accelerates Friedel-Crafts-type alkylation, enhancing regioselectivity.

Analytical Characterization

Spectroscopic Data

Crystallography

X-ray diffraction confirms the xanthene boat conformation and intermolecular C–H···O interactions.

Chemical Reactions Analysis

Types of Reactions

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Substitution: The hydroxyl group on the phenyl ring can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halides, electrophiles

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Substituted phenyl derivatives

Scientific Research Applications

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity . The xanthene core can interact with biological molecules through π-π stacking interactions, hydrogen bonding, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds such as 2-substituted thiophenes, which are known for their pharmacological properties.

Xanthene Derivatives: Compounds like fluorescein and rhodamine, which are widely used as fluorescent dyes.

Uniqueness

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide is unique due to the combination of the thiophene and xanthene moieties, which imparts distinct chemical and physical properties. This combination allows for diverse applications ranging from fluorescence-based assays to potential therapeutic uses .

Biological Activity

N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial, anticancer, and fluorescent properties, supported by relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a thiophene ring, a xanthene core, and a carboxamide group. This structural arrangement contributes to its diverse biological activities. The IUPAC name is N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-9H-xanthene-9-carboxamide, and its molecular formula is C26H21NO3S.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| N-Xanthene | Pseudomonas aeruginosa | 8 µg/mL |

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study: Cytotoxicity Assessment

In one study, the compound was tested against HeLa cells at concentrations ranging from 0 to 200 µM. Results indicated significant cytotoxicity at higher concentrations, with an IC50 value of approximately 50 µM, suggesting moderate potency compared to standard chemotherapeutics .

Fluorescent Properties

The xanthene core of the compound is known for its strong fluorescence properties, making it suitable for applications in bioimaging and as a fluorescent probe in biochemical assays. The ability to emit fluorescence upon excitation allows for real-time monitoring of cellular processes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or bacterial metabolism.

- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cells, leading to apoptosis.

- Fluorescence-Based Detection : Its fluorescent properties can be utilized for tracking cellular events in real time.

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-9H-xanthene-9-carboxamide to achieve high yield and purity?

- Methodology : The synthesis typically involves multi-step reactions, including amide bond formation between the thiophene and xanthene moieties. Key steps include using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to facilitate carboxamide linkage . Reaction conditions such as solvent polarity (e.g., dichloromethane or DMF), temperature control (0–25°C), and reaction time (12–24 hours) are critical to minimize side products. Post-synthesis purification via column chromatography or recrystallization ensures high purity. Analytical techniques like HPLC and NMR are essential for monitoring progress .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structural integrity of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR spectra identify proton and carbon environments. For example, the xanthene core’s aromatic protons appear as multiplet signals (δ 6.8–7.8 ppm), while the thiophene methylene group (CH₂) shows characteristic splitting patterns (δ 4.5–5.0 ppm) .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) and fragments, such as the loss of the hydroxy(phenyl)methyl group, to validate the structure .

Q. What in vitro biological screening strategies are recommended for initial evaluation of this compound’s therapeutic potential?

- Methodology : Use fluorescence-based assays (e.g., binding affinity studies with DNA/RNA via ethidium bromide displacement) or enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory activity). Cell viability assays (MTT or ATP-based) in cancer cell lines (e.g., HeLa or MCF-7) can screen for cytotoxic effects. Fluorescent properties of the xanthene moiety enable real-time tracking in cellular imaging .

Advanced Research Questions

Q. How do researchers resolve contradictions in biological activity data between this compound and its structural analogs?

- Methodology : Comparative SAR studies are conducted by synthesizing analogs with modified substituents (e.g., replacing the hydroxy(phenyl)methyl group with halogenated or electron-withdrawing groups). Biological assays under standardized conditions (e.g., IC₅₀ measurements) identify critical functional groups. Computational docking studies (e.g., AutoDock Vina) predict binding modes to targets like DNA topoisomerase or kinases, correlating structural variations with activity differences .

Q. What advanced computational approaches predict the binding affinity of this compound with cellular targets?

- Methodology : Molecular dynamics (MD) simulations (e.g., GROMACS) and free-energy perturbation (FEP) calculations model interactions over time. Density functional theory (DFT) analyzes electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Pharmacophore mapping (e.g., Schrödinger Phase) identifies essential interaction sites, such as hydrogen bonding between the carboxamide group and protein residues .

Q. What experimental strategies investigate the metabolic stability and pharmacokinetic properties of this compound?

- Methodology :

- In vitro metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Cytochrome P450 inhibition assays identify metabolic pathways .

- Pharmacokinetics : Administer the compound in rodent models and measure plasma concentration-time profiles. Tissue distribution studies (e.g., using radiolabeled analogs) assess bioavailability and half-life .

Q. How are structure-activity relationship (SAR) studies designed to identify critical functional groups responsible for bioactivity?

- Methodology : Synthesize derivatives with systematic modifications (e.g., replacing the thiophene ring with furan or altering substituents on the phenyl group). Test these analogs in bioassays (e.g., antimicrobial disk diffusion or apoptosis induction in cancer cells). Multivariate analysis (e.g., PCA or PLS regression) correlates structural descriptors (e.g., logP, polar surface area) with activity data to pinpoint pharmacophoric elements .

Notes

- For structural analogs, cross-reference synthesis protocols and bioactivity data from , and 8.

- Experimental procedures must include full characterization data (e.g., NMR shifts, HRMS) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.